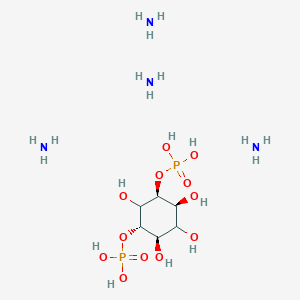![molecular formula C6H10ClNO3 B019887 2-[(2-Chloroacetyl)amino]butanoic acid CAS No. 101072-54-2](/img/structure/B19887.png)
2-[(2-Chloroacetyl)amino]butanoic acid
説明
Synthesis Analysis
The synthesis of related compounds often involves stepwise reactions that introduce functional groups critical for the compound's activity and properties. For example, the synthesis of perfluoro-tert-butyl 4-hydroxyproline, a compound with similar structural motifs, involves a Mitsunobu reaction and highlights the importance of precise functional group introduction (Tressler & Zondlo, 2014). Another example includes the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, illustrating a convenient method for constructing complex structures (Kavina, Sizov, & Yakovlev, 2017).
Molecular Structure Analysis
Molecular structure analysis using spectroscopic and computational methods provides insights into the conformation and electronic properties of compounds. Studies on similar compounds, such as 4-amino-3(4-chlorophenyl) butanoic acid, have utilized Fourier transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like density functional theory (DFT), to elucidate structural details and vibrational characteristics (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-[(2-Chloroacetyl)amino]butanoic acid derivatives can lead to the formation of various functional materials. For instance, reactions of N-(2-chloroacetyl)-α-amino acids with cyanopyridine derivatives have been explored to afford compounds with potential biological activities (Fedorov, Shestopalov, & Belyakov, 2003).
Physical Properties Analysis
The physical properties of compounds, including melting point, solubility, and crystalline structure, are crucial for their application. Studies on similar compounds, such as the enantioresolution of 2-butanol, demonstrate the significance of crystal structure in determining physical properties (Miragaya, Jover, Fraga, Meijide, & Tato, 2010).
科学的研究の応用
-
2-Aminothiazole-Based Compounds
- Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The originality of this proposal is based on the synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
-
N-Substituted-3-chloro-2-azetidinones
- Application Summary : The β-lactam heterocycles, including N-Substituted-3-chloro-2-azetidinones, are still the most prescribed antibiotics used in medicine .
- Methods of Application : The development of several synthetic and semi-synthetic β-lactam antibiotics by the pharmaceutical industry was due to the growing resistance of bacteria towards the β-lactam antibiotics and the need for medicines with a more specific antibacterial activity .
- Results or Outcomes : The synthesized compounds were screened for their antibacterial activity against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative) and Escherichia coli (Gram negative). They were found to exhibit good to moderate antibacterial activity .
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGVTIFEIIGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308661 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)butanoic acid | |
CAS RN |
101072-54-2 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetyl-DL-2-aminobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















